4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone
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Overview
Description
4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone is a complex organic compound that features a phthalazinone core structure with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone typically involves multi-step organic reactions. One common method includes the initial formation of the triazole ring, followed by its attachment to the phthalazinone core. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-quinazolinone
- 4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-benzoxazinone
Uniqueness
Compared to similar compounds, 4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone is unique due to its specific combination of the phthalazinone core and the triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]methyl]-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6OS/c1-20-12-14-11(17-18-12)13-6-9-7-4-2-3-5-8(7)10(19)16-15-9/h2-5H,6H2,1H3,(H,16,19)(H2,13,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKLMIZOTRRWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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